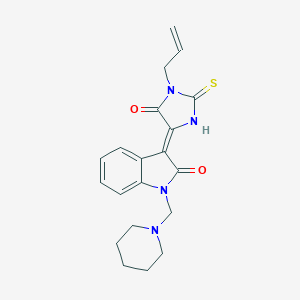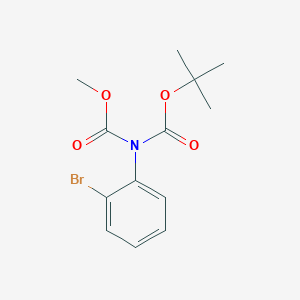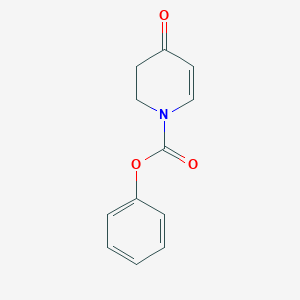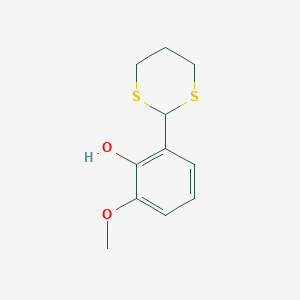
(3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one is a compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been extensively studied for its various biological activities.
Mécanisme D'action
The exact mechanism of action of (3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis and metastasis, which are two important processes involved in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one is its potent antitumor activity. This makes it an attractive candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on (3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one. One of the areas of research could be the development of new derivatives of this compound with improved solubility and bioavailability. Additionally, the mechanism of action of this compound could be further elucidated to identify new targets for anticancer therapy. Finally, the potential applications of this compound in other areas such as antimicrobial and antifungal therapy could also be explored.
Méthodes De Synthèse
The synthesis of (3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one involves a multi-step process. The starting material is indole-2-carboxylic acid, which is converted into the corresponding acid chloride. This is then reacted with piperidine to form the piperidinyl derivative. The final step involves the addition of the imidazole ring to the indole nucleus, which is achieved by reacting the piperidinyl derivative with thiosemicarbazide.
Applications De Recherche Scientifique
(3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one has been extensively studied for its various biological activities. It has been found to exhibit potent antitumor activity in various cancer cell lines. Additionally, it has also been shown to possess antimicrobial and antifungal properties.
Propriétés
Nom du produit |
(3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one |
|---|---|
Formule moléculaire |
C20H22N4O2S |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
(3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one |
InChI |
InChI=1S/C20H22N4O2S/c1-2-10-23-19(26)17(21-20(23)27)16-14-8-4-5-9-15(14)24(18(16)25)13-22-11-6-3-7-12-22/h2,4-5,8-9H,1,3,6-7,10-13H2,(H,21,27)/b17-16- |
Clé InChI |
CHOGPYVVDUOIBE-MSUUIHNZSA-N |
SMILES isomérique |
C=CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CN4CCCCC4)/NC1=S |
SMILES |
C=CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CN4CCCCC4)NC1=S |
SMILES canonique |
C=CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CN4CCCCC4)NC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)
![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)


![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)





![tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)


